5-Iodotubercidin

Descripción general

Descripción

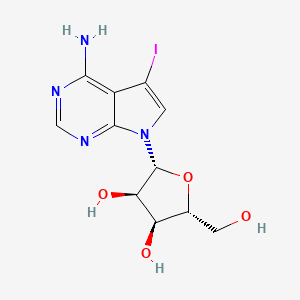

5-Iodotubercidin: is a purine derivative known for its role as a potent inhibitor of adenosine kinase. It has garnered significant attention in scientific research due to its potential applications in various fields, including cancer therapy and neuroscience. The compound is characterized by its unique structure, which includes an iodine atom at the 5-position of the tubercidin molecule.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 5-Iodotubercidin can be synthesized through the electrophilic iodination of tubercidin. This process involves the use of iodine-131 and the chloramine-T method, resulting in a radiochemical yield of approximately 61% and a radiochemical purity of over 99% . The reaction conditions typically include the use of a solvent such as methanol and a reaction temperature of around 25°C.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows similar principles as laboratory-scale preparation, with adjustments for larger-scale production. This may involve optimizing reaction conditions and using more efficient purification techniques to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions: 5-Iodotubercidin undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom at the 5-position can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific details on these reactions are less documented.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium azide or other nucleophiles can be used to replace the iodine atom.

Oxidation and Reduction Reactions: Common oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride may be employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of this compound with different functional groups replacing the iodine atom.

Aplicaciones Científicas De Investigación

Key Mechanisms:

- Adenosine Kinase Inhibition: 5-ITu disrupts adenosine metabolism, leading to altered cellular energy states and signaling pathways.

- p53 Activation: It has been identified as a potent activator of the tumor suppressor protein p53, which plays a crucial role in regulating the cell cycle and inducing apoptosis in response to DNA damage .

2.1. Anti-Cancer Activity

This compound has shown promise in various cancer models due to its ability to induce DNA damage and apoptosis in cancer cells.

- Insulinoma Cells: Research indicates that 5-ITu induces apoptosis in insulinoma cells by activating ATM/p53 signaling pathways. In vivo studies demonstrated that it effectively inhibited tumor growth in xenograft models .

- Carcinoma Models: In studies involving carcinoma xenografts, 5-ITu reduced tumor size through both p53-dependent and independent mechanisms, highlighting its potential as a chemotherapeutic agent .

2.2. Genotoxic Properties

This compound is classified as a genotoxic drug due to its ability to cause DNA breaks and activate stress response pathways. This property makes it a candidate for further exploration in cancer therapeutics where DNA damage is a desired effect .

Stem Cell Research

This compound has been studied for its effects on mouse embryonic stem cells, particularly regarding self-renewal and differentiation capabilities.

- Differentiation Inhibition: Treatment with 5-ITu prevented the formation of teratomas from embryonic stem cells, indicating that it can inhibit pluripotency and promote differentiation under specific conditions .

Comparative Efficacy Studies

In comparative studies, this compound's efficacy was assessed against established treatments for malignant insulinoma:

| Treatment Type | IC50 Concentration (μM) | Notes |

|---|---|---|

| This compound | 5 | Induces significant apoptosis |

| Streptozotocin + Doxorubicin | 100 + 0.25 | Standard combination therapy |

| Capecitabine + Temozolomide | 200 + 300 | Commonly used combination therapy |

These findings suggest that 5-ITu may offer a more effective monotherapy option compared to traditional combination therapies .

Mecanismo De Acción

5-Iodotubercidin exerts its effects primarily by inhibiting adenosine kinase, an enzyme involved in the metabolism of adenosine. By binding to the ATP-binding sites of adenosine kinase, it prevents the phosphorylation of adenosine, leading to increased levels of extracellular adenosine . This inhibition can result in various cellular effects, including the activation of the p53 pathway, which promotes cell cycle arrest and apoptosis in cancer cells . Additionally, this compound can activate other kinases, such as mitogen-activated protein kinase 3 and casein kinase I isoform gamma-2, further influencing cellular signaling pathways .

Comparación Con Compuestos Similares

Tubercidin: The parent compound of 5-Iodotubercidin, lacking the iodine atom at the 5-position.

Sangivamycin: Another purine derivative with similar kinase inhibitory properties.

Toyocamycin: A compound structurally related to tubercidin, also known for its kinase inhibition.

Uniqueness: this compound’s uniqueness lies in its iodine substitution, which enhances its binding affinity to certain kinases and its ability to induce DNA damage. This makes it particularly effective as a research tool and a potential therapeutic agent .

Actividad Biológica

5-Iodotubercidin (5-ITu) is a halogenated pyrrolopyrimidine compound recognized for its potent biological activity, particularly as an adenosine kinase inhibitor. This article explores its mechanisms of action, effects on various cell types, and potential therapeutic applications, supported by data tables and case studies.

This compound primarily functions as an adenosine kinase inhibitor , exhibiting an IC50 value of 26 nM. It also inhibits nucleoside transporters with IC50 values below 25 nM for [^3H]adenosine uptake. Additionally, it has been shown to stimulate glycogen synthesis in hepatocytes by activating glycogen synthase and to inhibit several kinases, including:

| Kinase | IC50 (μM) |

|---|---|

| CK1 | 0.4 |

| Insulin receptor tyrosine kinase | 3.5 |

| Phosphorylase kinase | 5-10 |

| PKA | 5-10 |

| CK2 | 10.9 |

| PKC | 27.7 |

These interactions highlight its multifaceted role in cellular signaling pathways and metabolic processes .

Inhibition of Insulinoma Cell Growth

Recent studies have demonstrated that 5-ITu effectively inhibits the growth of insulinoma cells by inducing apoptosis through the activation of the ATM/p53 signaling pathways. In vitro experiments utilized CCK-8 assays, colony-forming assays, and TUNEL assays to assess cell proliferation and apoptosis. Key findings include:

- DNA Damage Induction : The comet assay revealed significant DNA damage in treated cells.

- Western Blot Analysis : Increased expression of apoptosis-regulating proteins was noted.

- In Vivo Studies : Subcutaneous inoculation of insulinoma cells in nude mice showed reduced tumor growth and blood glucose levels following treatment with 5-ITu.

The study concluded that 5-ITu could represent a novel strategy for treating insulinomas due to its ability to induce apoptosis and inhibit cell proliferation .

Sensitization to Necroptosis

In addition to its role as an adenosine kinase inhibitor, 5-ITu has been found to sensitize cells to RIPK1-dependent necroptosis by suppressing IKK signaling. This mechanism suggests potential applications in cancer therapies where necroptosis can be exploited to induce cell death in resistant tumors .

Effects on Mouse Embryonic Stem Cells

Research involving mouse embryonic stem cells (ESCs) indicated that treatment with 5-ITu inhibited self-renewal and differentiation capabilities. Specifically, ESCs treated with 1 μM of 5-ITu failed to form teratomas when implanted into immunodeficient mice, suggesting that 5-ITu may modulate pluripotency factors such as Klf4 without affecting essential cellular functions . The following table summarizes the gene expression changes observed:

| Gene | Expression Change |

|---|---|

| Klf4 | Upregulated (1.7-fold) |

| Oct4 | No significant change |

| Sox2 | No significant change |

| Nanog | Marginally affected |

This indicates a selective effect on gene expression related to pluripotency and differentiation .

Case Studies and Comparative Efficacy

Comparative studies have positioned 5-ITu against established treatments for malignant insulinoma, such as streptozotocin and doxorubicin combination therapies. The IC50 values determined during these studies suggest that 5-ITu can be used effectively at lower concentrations (e.g., 5 μM) compared to higher concentrations required for traditional chemotherapeutics .

Propiedades

IUPAC Name |

2-(4-amino-5-iodopyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13IN4O4/c12-4-1-16(10-6(4)9(13)14-3-15-10)11-8(19)7(18)5(2-17)20-11/h1,3,5,7-8,11,17-19H,2H2,(H2,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHSIXKUPQCKWBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=C(N=CN=C2N1C3C(C(C(O3)CO)O)O)N)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13IN4O4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.15 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24386-93-4 | |

| Record name | 5-Iodotubercidin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113939 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: 5-Iodotubercidin (5-ITu) primarily acts as an adenosine kinase (ADK) inhibitor. [, , , , , ] By blocking ADK, 5-ITu prevents the phosphorylation of adenosine, leading to an increase in intracellular adenosine levels. [, , , ] This increase in adenosine can then activate adenosine receptors, which are involved in a variety of physiological processes, including neurotransmission, inflammation, and cardiovascular function. [, , ] Additionally, 5-ITu has been shown to inhibit other kinases, such as Haspin, and interfere with NFκB signaling, leading to a variety of downstream effects depending on the cell type and context. [, , , ]

A: While the provided abstracts do not delve into detailed spectroscopic data, the molecular formula of this compound is C14H15IN4O4, and its molecular weight is 418.2 g/mol. [] Structural details can be further explored in the referenced articles for a comprehensive understanding.

ANone: The provided abstracts primarily focus on the biological activity and mechanism of action of 5-ITu. Information regarding its material compatibility, stability, performance, and specific applications under various conditions is not extensively discussed within these research papers.

A: this compound itself is not generally recognized for its catalytic properties. Its primary mode of action is through inhibition of specific kinases like ADK and Haspin, thereby interfering with cellular processes. [, , , ] Further research may explore its potential in catalytic applications, but the provided information focuses on its role as an inhibitor.

A: Yes, computational studies have been employed to investigate the interactions of 5-ITu and its derivatives. Molecular docking studies were used to understand its binding mode with human adenosine kinase (hAdK), and molecular dynamics (MD) simulations provided insights into its binding stability and interaction energy. [, ] QSAR model development and detailed binding energy calculations, particularly concerning halogen-aromatic π interactions, have also been explored. []

A: SAR studies have explored modifications of the 5-ITu structure, particularly at the 5' position and with substitutions on the 7-deazaadenine ring. [, , ] Adding a 5'-amino group significantly increased potency against ADK. [] Substituting the iodine with other halogens (F, Cl, Br) showed a trend of increasing activity with halogen size (F < Cl < Br < I), highlighting the importance of halogen-aromatic π interactions for binding and residence time. []

A: While some studies mention the development of resistance to related compounds, such as the adenosine kinase-deficient L1210/T cell line showing resistance to triciribine phosphate, the information specifically relating to 5-ITu resistance mechanisms and cross-resistance is limited within the provided abstracts. [] Further research is required to understand the development of resistance and its implications for 5-ITu efficacy.

ANone: Information regarding the detailed toxicological and safety profile of this compound, including specific data on toxicity, adverse effects, and potential long-term consequences, is limited within the provided abstracts. Further research focusing on safety and toxicity assessments is crucial for a comprehensive understanding of its potential risks and benefits.

A: While the provided abstracts lack a historical overview, they highlight 5-ITu's importance as a research tool. Identified as a potent ADK inhibitor, 5-ITu has been crucial in understanding adenosine signaling pathways and their roles in various physiological and pathological conditions, including cancer, epilepsy, and inflammation. [, , , , , ] Its use in research has contributed significantly to the development of novel therapeutic strategies targeting these conditions.

A: The provided research demonstrates clear interdisciplinary applications of 5-ITu, involving biochemistry, pharmacology, and cell biology to study its mechanisms of action and potential therapeutic uses. [, , , ] Its use spans various fields, including oncology, neurology, and immunology, highlighting the collaborative nature of research using 5-ITu as a valuable tool. [, , , , ] Further exploration of its properties may reveal additional cross-disciplinary applications and foster further collaboration across scientific fields.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.